molecular formula C12H8FNO B8122072 4-(5-Fluoropyridin-2-yl)benzaldehyde

4-(5-Fluoropyridin-2-yl)benzaldehyde

Cat. No.: B8122072
M. Wt: 201.20 g/mol
InChI Key: RCUGOKHZRHBYMY-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridin-2-yl)benzaldehyde (CAS 1222164-20-6) is a fluorinated aromatic aldehyde with a molecular formula of C12H8FNO and a molecular weight of 201.20 . This compound serves as a versatile chemical building block, particularly in medicinal chemistry, where its aldehyde group (-CHO) is a key reactive site for synthesizing more complex molecules via reactions such as condensation . The incorporation of a fluorine atom on the pyridine ring is a common strategy in drug design, as it can significantly influence a compound's potency, metabolic stability, and ability to penetrate cell membranes . Research into related chemical scaffolds has demonstrated their value as privileged structures in drug discovery. For instance, dihydropyrimidinone (DHPM) derivatives, accessible from aldehyde precursors, have been identified as potent inhibitors of HIV replication, with efficacy against drug-resistant strains . Furthermore, the chalcone scaffold, which can be synthesized from benzaldehyde derivatives via Claisen-Schmidt or aldol condensation, is widely investigated for its diverse pharmacological applications, including antimicrobial and anti-inflammatory activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-fluoropyridin-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUGOKHZRHBYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 5 Fluoropyridin 2 Yl Benzaldehyde

Strategic Retrosynthetic Deconstruction and Synthetic Route Design

Retrosynthetic analysis of 4-(5-Fluoropyridin-2-yl)benzaldehyde identifies the primary disconnection at the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. This suggests a convergent synthesis strategy, where the two aromatic rings are prepared separately and then joined in a late-stage coupling reaction. This approach allows for greater flexibility in the synthesis and purification of the individual precursors.

The two key synthons are a 5-fluoropyridine derivative and a benzaldehyde (B42025) derivative. The 5-fluoropyridine moiety is typically introduced as a 2-halopyridine (e.g., 2-bromo-5-fluoropyridine) or a 2-pyridyl organometallic reagent. The benzaldehyde portion can be derived from a 4-halobenzaldehyde or a 4-formylphenylboronic acid, depending on the chosen coupling methodology.

An alternative retrosynthetic approach involves the formation of the biaryl linkage first, followed by the introduction of the formyl group. This strategy might involve the coupling of a 2-halo-5-fluoropyridine with a protected or masked benzaldehyde precursor, which is then deprotected or converted to the aldehyde in the final step.

Established Cross-Coupling Protocols for Biaryl Linkage Formation

The formation of the biaryl C-C bond is the cornerstone of the synthesis of this compound. Several palladium-catalyzed cross-coupling reactions are well-suited for this transformation.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. youtube.com It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.commdpi.com For the synthesis of this compound, this typically involves the coupling of 2-bromo-5-fluoropyridine (B41290) with 4-formylphenylboronic acid.

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, base, and solvent. A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) being common choices. The use of N-heterocyclic carbene (NHC) ligands can enhance catalytic activity and stability. nih.gov A range of bases, such as potassium carbonate, cesium carbonate, and potassium phosphate, are used to facilitate the transmetalation step. youtube.commdpi.com The reaction is often carried out in solvents like 1,4-dioxane, toluene, or aqueous mixtures. mdpi.com

Catalyst SystemBaseSolventYield (%)
Pd(PPh₃)₄K₃PO₄1,4-DioxaneGood
Pd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂ODMFFair to Good
Pd(OAc)₂ / NHC LigandK₂CO₃Toluene/WaterHigh

This table presents representative data for Suzuki-Miyaura couplings in similar systems. Actual yields for the specific synthesis of this compound may vary.

The scope of the Suzuki-Miyaura coupling is broad, tolerating a wide variety of functional groups on both coupling partners. youtube.com This makes it a highly versatile and reliable method for the synthesis of complex biaryl compounds.

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing an organotin reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of a 2-(trialkylstannyl)-5-fluoropyridine with 4-bromobenzaldehyde (B125591) or a related electrophile.

The mechanism of the Stille coupling involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the coupled product. numberanalytics.comlibretexts.org A significant advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a major drawback. organic-chemistry.org

Modern advancements in Stille coupling include the use of copper(I) salts as co-catalysts and the development of tin-catalytic methods to minimize tin waste. organic-chemistry.org Carbonylative Stille couplings can also be employed to introduce the aldehyde functionality directly. wikipedia.org

Palladium CatalystLigandAdditiveNotes
Pd(PPh₃)₄-LiClEfficient for substituted allenes
Pd(OAc)₂Dabco-Efficient catalytic system
Pd₂(dba)₃--Common precatalyst

This table highlights various catalyst systems and additives used in Stille coupling reactions. organic-chemistry.orgnumberanalytics.com

The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs an organomagnesium (Grignard) reagent. wikipedia.orgorganic-chemistry.org Both are powerful methods for C-C bond formation. The Negishi coupling, in particular, is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgorgsyn.org

For the synthesis of this compound, a Negishi coupling would typically involve the reaction of a 2-pyridylzinc halide with 4-bromobenzaldehyde. wikipedia.orgresearchgate.net These organozinc reagents can be prepared from the corresponding 2-halopyridine. orgsyn.org Palladium or nickel catalysts are commonly used, with ligands such as triphenylphosphine (B44618) or more specialized biarylphosphines like XPhos. wikipedia.orgresearchgate.net

ReactionOrganometallic ReagentCatalystKey Features
NegishiOrganozincPd or Ni-basedHigh functional group tolerance, mild conditions wikipedia.orgorgsyn.org
KumadaOrganomagnesium (Grignard)Ni or Pd-basedHighly reactive, less tolerant of functional groups

The Kumada coupling, while a foundational cross-coupling reaction, is generally less utilized for complex substrates due to the high reactivity of Grignard reagents, which can be incompatible with many functional groups.

Formylation Techniques for the Benzaldehyde Moiety in Fluoropyridine Systems

When the synthetic strategy involves formylation of a pre-formed biaryl system, specific methods are required to introduce the aldehyde group onto the benzene ring.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). nih.gov

In the synthesis of this compound, this would involve the treatment of 2-phenyl-5-fluoropyridine with the Vilsmeier reagent. The electron-donating character of the pyridine ring can activate the para-position of the phenyl ring towards electrophilic substitution.

Modern variations of the Vilsmeier-Haack reaction may utilize alternative activating agents or reaction conditions to improve yields and substrate scope. thieme-connect.de The reaction conditions, such as the ratio of DMF to POCl₃ and the reaction temperature, can be optimized to achieve the desired product. thieme-connect.de

Activating AgentSubstrate TypeKey Outcome
POCl₃Electron-rich arenesFormylation organic-chemistry.org
PBr₃SpiroimidazolidinonesRearrangement to pyridines researchgate.net
Acetic Anhydride2-aminoporphyrinsAcetylation thieme-connect.de

This table illustrates the versatility of Vilsmeier-Haack type reagents and related reactions in organic synthesis.

Controlled Oxidation Strategies for Aldehyde Generation

The conversion of a primary alcohol, such as (4-(5-fluoropyridin-2-yl)phenyl)methanol, to the corresponding aldehyde is a fundamental transformation in organic synthesis. Achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid is a primary challenge. Modern methods offer mild conditions and high yields, moving away from harsh traditional oxidants.

Several catalytic systems are effective for the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes. For instance, iron (III) nitrate (B79036) has been shown to be an effective catalyst, converting various benzyl alcohols to their corresponding aldehydes with high conversion and selectivity. frontiersin.orgnih.gov In a nitrogen atmosphere, ferric nitrate can achieve a benzyl alcohol conversion of 94.9% with excellent selectivity for benzaldehyde. nih.gov The optimal temperature for this transformation is often around 80°C to maximize yield while minimizing the risk of over-oxidation. frontiersin.orgnih.gov

Another advanced approach involves the use of single-atom catalysts, such as cobalt single atoms supported on nitrogen-doped carbon (Co1/NC). These catalysts exhibit exceptional performance, achieving high conversion (e.g., 95.2% for benzyl alcohol) and near-perfect selectivity for the aldehyde product. rsc.org The unique electronic properties of the CoN4 sites are credited with this high performance, as they facilitate the activation of oxygen and the rapid desorption of the aldehyde product. rsc.org Greener oxidation methods using hydrogen peroxide as the oxidant in the presence of specific catalysts also represent a viable and environmentally friendly alternative, often resulting in water as the only byproduct. lakeland.edu

The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an agent like oxalyl chloride, is a classic and reliable method for this conversion. It operates at low temperatures to avoid side reactions and is known for its broad substrate scope and high efficiency in producing aldehydes from primary alcohols. tubitak.gov.trresearchgate.nettubitak.gov.tr

Table 1: Comparison of Controlled Oxidation Methods for Benzyl Alcohol Derivatives

Method/Catalyst Oxidant Substrate Example Conversion (%) Selectivity (%) Reference
Ferric Nitrate - Benzyl Alcohol 94.9 >95 nih.gov
Co1/NC O₂ Benzyl Alcohol 95.2 ~99.9 rsc.org
Swern Oxidation (Flow) DMSO/Oxalyl Chloride Benzyl Alcohol - 98.5 tubitak.gov.tr

Selective Reduction Methods for Aldehyde Precursors

An alternative synthetic route to this compound involves the selective reduction of a more highly oxidized precursor, such as a carboxylic acid, ester, or nitrile. These methods provide a powerful way to access the aldehyde functional group.

The reduction of nitriles is a prominent strategy. Reagents like diisobutylaluminium hydride (DIBAL-H) are widely used for the selective reduction of nitriles (and esters) to aldehydes. ncert.nic.in The reaction is typically performed at low temperatures to trap the reaction at the intermediate imine stage, which is then hydrolyzed to furnish the aldehyde. The Stephen reaction, which uses stannous chloride and hydrochloric acid to reduce a nitrile to an imine salt followed by hydrolysis, is another classical method to achieve this transformation. ncert.nic.in

For precursors like 4-(5-fluoropyridin-2-yl)benzoic acid, the reduction can be achieved by first converting the acid to an acyl chloride. The resulting acyl chloride can then be subjected to a Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (palladium on barium sulfate) to yield the aldehyde. ncert.nic.in This "poisoning" of the catalyst is crucial to prevent further reduction of the aldehyde to the alcohol.

More direct reductions of carboxylic acids to aldehydes are challenging but can be achieved with specific reagents. Lithium aluminium hydride (LAH) is a powerful reducing agent that typically reduces carboxylic acids all the way to primary alcohols. wikipedia.org However, by using derivatives of LAH or carefully controlling reaction conditions, it is sometimes possible to halt the reduction at the aldehyde stage.

Table 2: Selective Reduction Methods for Aldehyde Synthesis

Precursor Functional Group Reagent/Reaction Name Key Features Reference
Nitrile DIBAL-H Low temperature required; applicable to esters. ncert.nic.in
Nitrile Stephen Reaction (SnCl₂/HCl) Forms an intermediate iminium salt before hydrolysis. ncert.nic.in
Acyl Chloride Rosenmund Reduction (H₂, Pd/BaSO₄) Poisoned catalyst prevents over-reduction. ncert.nic.in

Sustainable and Emerging Synthetic Strategies

Modern organic synthesis is increasingly focused on developing sustainable and efficient reactions that minimize waste and energy consumption. Emerging strategies such as C-H activation, continuous flow synthesis, and electro/photocatalysis are at the forefront of this movement.

C-H Activation Pathways for Direct Functionalization

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom-economical route by avoiding the need for pre-functionalized starting materials. The direct introduction of a formyl group (-CHO) onto an aromatic ring, such as the phenyl ring of 5-fluoro-2-phenylpyridine (B1391113) synquestlabs.com, is a highly desirable but challenging transformation.

Recent advances in photocatalysis have enabled novel C-H formylation reactions. For instance, a redox-neutral formylation of aryl chlorides has been developed that uses 1,3-dioxolane (B20135) as the formylating agent precursor under nickel and photoredox catalysis. princeton.edu This method proceeds under exceptionally mild conditions and avoids the use of high-pressure carbon monoxide gas, which is common in traditional carbonylation reactions. princeton.edu Applying such a strategy to a suitable precursor could provide a direct and efficient route to this compound. The reaction mechanism often involves the generation of a radical from the C-H bond of the formyl source, which then adds to the aromatic ring, guided by a catalyst.

While direct C-H formylation is an emerging field, related C-H acylation reactions are more established. These methods often employ a directing group to achieve regioselectivity, followed by coupling with an aldehyde, which serves as the acyl source. organic-chemistry.orgresearchgate.net The continuous development of these C-H activation techniques holds significant promise for the streamlined synthesis of complex aldehydes.

Continuous Flow Synthesis Applications for Scalable Production

Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scalability. These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates.

The Swern oxidation, a key reaction for converting alcohols to aldehydes, has been successfully adapted to a continuous flow microreactor system. tubitak.gov.trresearchgate.nettubitak.gov.tr In a batch reactor, this reaction requires cryogenic temperatures (e.g., -70°C) to control the reaction. researchgate.net However, in a continuous flow setup, the reaction can be performed at much higher temperatures (e.g., 5–19°C) with residence times of milliseconds, achieving high yields (84.7%) and selectivity (98.5%) for benzaldehyde. tubitak.gov.trresearchgate.net This dramatic improvement in reaction conditions is due to the high surface-area-to-volume ratio of microreactors, which allows for rapid heat dissipation.

Similarly, other hazardous reactions, such as those involving azides for nitrile synthesis, have been rendered safer and more efficient in flow systems. rhhz.netbohrium.com The application of continuous flow technology to the synthesis of this compound, either through the oxidation of the corresponding alcohol or another route, could provide a safer, more efficient, and readily scalable manufacturing process.

Table 3: Swern Oxidation of Benzyl Alcohol: Batch vs. Continuous Flow

Parameter Batch Reaction Continuous Flow Microreactor Reference
Temperature -70 °C 5–19 °C tubitak.gov.trresearchgate.net
Reaction Time Several hours Milliseconds tubitak.gov.trresearchgate.net
Yield Variable 84.7% tubitak.gov.tr
Selectivity High 98.5% tubitak.gov.tr

| Safety | Handling of unstable intermediates | Improved safety due to small reaction volume | rhhz.net |

Photocatalytic and Electrocatalytic Approaches in Synthesis

Photocatalysis and electrocatalysis are powerful sustainable strategies that use light or electricity, respectively, to drive chemical reactions. These methods often proceed under mild conditions and can enable unique transformations that are difficult to achieve with traditional thermal methods.

Visible-light photocatalysis has emerged as a valuable tool for aldehyde synthesis. rsc.org As mentioned in the C-H activation section, photocatalysis can be combined with transition metal catalysis to achieve the formylation of aryl halides under redox-neutral conditions. princeton.edu Other photocatalytic methods can generate aldehydes through the oxidative cleavage of styrenes or the functionalization of other precursors. researchgate.net These reactions are typically run at room temperature using simple light sources like household lamps, making them highly accessible and energy-efficient. rsc.org

Electrocatalysis offers another avenue for generating reactive intermediates under controlled conditions. For example, the electroreductive arylation of aldehydes with cyanoarenes has been demonstrated, showcasing the ability of electrolysis to generate ketyl radicals that can participate in C-C bond formation. acs.org While this specific example consumes an aldehyde, it illustrates the principle of using electrochemistry to generate radical species relevant to the synthesis of complex molecules. The development of direct electrocatalytic methods for aldehyde synthesis, potentially through the reduction of carboxylic acids or the oxidation of alcohols, represents an active area of research aimed at creating greener synthetic pathways.

Elucidation of Reactivity Profiles and Chemical Transformations of 4 5 Fluoropyridin 2 Yl Benzaldehyde

Reactivity of the Benzaldehyde (B42025) Functionality

The aldehyde group is characterized by a polarized carbonyl bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This inherent polarity is the primary driver for its reactivity. The presence of the electron-withdrawing 5-fluoropyridin-2-yl substituent is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions at the Carbonyl Center

The most fundamental reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C-O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield an alcohol derivative. The reaction can be catalyzed by either acid or base. Base-catalyzed reactions involve a strong nucleophile directly attacking the carbonyl carbon, while acid catalysis proceeds by protonating the carbonyl oxygen to increase the electrophilicity of the carbon. libretexts.orgyoutube.com

Common nucleophilic addition reactions applicable to 4-(5-Fluoropyridin-2-yl)benzaldehyde include:

Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

Hydration: In the presence of water, an aldehyde can exist in equilibrium with its hydrate (gem-diol), although the equilibrium for most aldehydes lies towards the aldehyde form. libretexts.org

Acetal and Hemiacetal Formation: Alcohols act as nucleophiles to add to the aldehyde, forming hemiacetals. libretexts.org In the presence of excess alcohol and an acid catalyst, a second alcohol molecule can displace the hydroxyl group to form a stable acetal, which can serve as a protecting group for the aldehyde functionality.

Table 1: Examples of Nucleophilic Addition Reactions

Reaction TypeNucleophileGeneral Product
Cyanohydrin FormationCN⁻2-hydroxy-2-(4-(5-fluoropyridin-2-yl)phenyl)acetonitrile
HydrationH₂O1-(4-(5-fluoropyridin-2-yl)phenyl)ethane-1,1-diol
Hemiacetal/Acetal FormationR-OH1-alkoxy-1-(4-(5-fluoropyridin-2-yl)phenyl)methanol / 2-(4-(dialkoxymethyl)phenyl)-5-fluoropyridine

Condensation and Imine/Oxime Formation Reactions

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. mdpi.com The reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate which then loses a molecule of water to form the C=N double bond. mdpi.com

Similarly, reaction with hydroxylamine (NH₂OH) yields an oxime, and reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. These reactions are crucial in synthetic chemistry for creating new carbon-nitrogen bonds and for the characterization of aldehydes. The Knoevenagel condensation, reacting the aldehyde with compounds having an active methylene group, is another important transformation. mdpi.com

Table 2: Condensation Reactions of the Aldehyde Group

ReagentProduct TypeGeneral Product Name
Primary Amine (R-NH₂)Imine (Schiff Base)N-alkyl/aryl-1-(4-(5-fluoropyridin-2-yl)phenyl)methanimine
Hydroxylamine (NH₂OH)OximeThis compound oxime
Hydrazine (H₂NNH₂)HydrazoneThis compound hydrazone

Controlled Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group represents an intermediate oxidation state for a carbon atom and can be readily oxidized or reduced.

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents. youtube.com Common reagents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated from CrO₃ or Na₂Cr₂O₇ with acid), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are often used as qualitative tests for aldehydes. The oxidation of this compound would yield 4-(5-Fluoropyridin-2-yl)benzoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol. youtube.com This is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol or methanol, while LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup. The reduction product is (4-(5-Fluoropyridin-2-yl)phenyl)methanol.

Reactivity of the 5-Fluoropyridin-2-yl Moiety

The electronic nature of the pyridine (B92270) ring is significantly different from that of benzene (B151609). The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system. This has profound consequences for its reactivity.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS). wikipedia.org The ring nitrogen deactivates the system towards attack by electrophiles for two main reasons:

The inductive effect of the electronegative nitrogen atom withdraws electron density from the ring.

Under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, forming a pyridinium ion. The positive charge on the nitrogen further and strongly deactivates the ring, making it resemble a nitrobenzene system in terms of reactivity. wikipedia.org

If EAS were to occur, it would be expected to proceed at the C-3 or C-5 position (meta to the nitrogen). For this compound, the situation is complex. The fluorine atom is a deactivating group but directs electrophiles to the ortho and para positions (C-4 and C-6). However, the powerful deactivating effect of the pyridine nitrogen dominates. Therefore, electrophilic aromatic substitution on the fluoropyridine ring of this molecule is highly unlikely and would require harsh reaction conditions, likely leading to low yields and potential side reactions.

Nucleophilic Aromatic Substitution (NAS) Pathways Involving the Fluorine Atom and Pyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (S_NAr), especially when a good leaving group is present at a position activated by the ring nitrogen. wikipedia.orgyoutube.com The nitrogen atom can stabilize the negative charge in the Meisenheimer-like intermediate, particularly when the attack occurs at the C-2 (ortho) or C-4 (para) positions. wikipedia.org

In this compound, the fluorine atom is at the C-5 position. While nucleophilic attack is most favorable at the C-2 and C-6 positions of a pyridine ring, the presence of a good leaving group like fluorine can still enable substitution. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in S_NAr reactions due to the high electronegativity of fluorine. nih.gov

The S_NAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

A variety of nucleophiles can be used to displace the fluorine atom, providing a versatile method for introducing new functional groups onto the pyridine ring.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagent SourceProduct Type
Alkoxide (RO⁻)Sodium alkoxide (NaOR)5-Alkoxypyridine derivative
Amine (R₂NH)Primary or Secondary Amine5-Aminopyridine derivative
Thiolate (RS⁻)Sodium thiolate (NaSR)5-(Alkylthio)pyridine derivative
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)5-Hydroxypyridine derivative

This pathway is a powerful tool for the late-stage functionalization of the pyridine core, allowing for the synthesis of a diverse library of derivatives from a common intermediate. nih.gov

Site-Selective Functionalization of the Pyridine Heterocycle

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack and metalation/deprotonation, while being highly deactivated towards electrophilic aromatic substitution. The presence of a fluorine atom at the C-5 position and the bulky benzaldehyde-substituted phenyl group at the C-2 position introduces significant regiochemical considerations for functionalization reactions.

Directed ortho-metalation (DoM) is a primary strategy for the functionalization of substituted pyridines. clockss.orgznaturforsch.com In this molecule, the pyridyl nitrogen can act as a powerful directing metalation group (DMG). The use of strong, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is typically employed to achieve regioselective deprotonation while avoiding nucleophilic addition to the pyridine ring. clockss.org

The potential sites for metalation on the pyridine ring are C-3, C-4, and C-6.

C-3 Position: Deprotonation at the C-3 position is sterically hindered by the adjacent C-2 aryl substituent. However, the nitrogen atom's primary directing effect is strongest at the ortho positions.

C-6 Position: This position is activated by the C-5 fluorine atom via an acidifying inductive effect. It is also ortho to the pyridyl nitrogen, making it a viable site for deprotonation.

C-4 Position: The C-4 proton is activated by both the pyridyl nitrogen (meta) and the C-5 fluorine atom (ortho), making it significantly acidic and a likely site for metalation.

Studies on the selective functionalization of 2,5-difluoropyridine have demonstrated that vacant positions can be regioselectively metalated by employing appropriate directing or protecting groups, underscoring the feasibility of controlling reactivity on such systems. researchgate.netnih.gov The resulting organolithium intermediates can be trapped with a variety of electrophiles (e.g., I₂, CO₂, aldehydes) to install new functional groups. Furthermore, the fluorine atom at C-5 could potentially be displaced via a nucleophilic aromatic substitution (SNAr) reaction, a process known to be significantly faster for fluoropyridines compared to their chloro- or bromo-analogs. nih.gov

Potential Reaction SiteActivating/Directing FactorsPredicted Outcome/Reaction Type
Pyridine C-3 • Strong primary ortho-directing effect from pyridyl nitrogen.• Metalation possible with strong bases, but may be sterically disfavored.
Pyridine C-4 • Acidification via ortho-fluorine inductive effect.• Highly probable site for deprotonation/metalation.
Pyridine C-6 • ortho to pyridyl nitrogen. • Acidification via meta-fluorine.• Probable site for deprotonation/metalation.
Pyridine C-5 • Site of fluorine substitution.• Potential for Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles.

Reactivity of the Phenyl Ring and Biaryl System

The reactivity of the central phenyl ring is governed by the substituents at the C-1 (aldehyde) and C-4 (5-fluoropyridin-2-yl) positions. Both of these groups are strongly electron-withdrawing, which has profound implications for the ring's reactivity, particularly towards electrophiles.

The phenyl ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the cumulative electron-withdrawing effects of both the formyl group (-CHO) and the 5-fluoropyridin-2-yl substituent.

Formyl Group (-CHO): This group is a classic and powerful deactivating group due to both its inductive and resonance effects. It strongly directs incoming electrophiles to the meta position (C-3 and C-5). libretexts.org

5-Fluoropyridin-2-yl Group: As a heteroaromatic system containing an electronegative nitrogen atom, the pyridine ring is electron-withdrawing. The additional presence of a fluorine atom further enhances this effect. This group also deactivates the phenyl ring to which it is attached.

The confluence of two strong deactivating groups means that forcing conditions (e.g., high temperatures, strong acids) would be required to achieve any electrophilic substitution, such as nitration or halogenation, and yields are expected to be low. youtube.com In terms of regioselectivity, the directing effects of the two groups are consonant. The formyl group directs to C-3 and C-5. The 4-(5-fluoropyridin-2-yl) group directs to its ortho positions, which are also C-3 and C-5. Therefore, any successful EAS reaction would be expected to yield the 3- or 5-substituted product.

SubstituentPositionElectronic EffectDirecting Influence
-CHO C-1Strong Deactivator (-I, -R)meta (to C-3, C-5)
-C₅H₃FN C-4Strong Deactivator (-I)ortho (to C-3, C-5)
Overall Ring Reactivity -Severely DeactivatedSubstitution at C-3 / C-5

Direct deprotonation of the phenyl ring using organolithium reagents is complicated by the presence of the highly electrophilic aldehyde group, which would be readily attacked by the nucleophilic reagent. Therefore, a protection strategy is required prior to any metalation attempt. The aldehyde can be converted into a non-electrophilic protecting group, such as a dimethyl acetal, by treatment with methanol under acidic conditions.

Once the aldehyde is protected, directed ortho-metalation (DoM) of the phenyl ring becomes a viable strategy. The pyridyl nitrogen of the 5-fluoropyridin-2-yl substituent can serve as the directing group. This would direct lithiation to the positions ortho to the biaryl linkage, namely C-3 and C-5. Reaction with a strong base like n-butyllithium or sec-butyllithium in an ethereal solvent at low temperature would likely generate the 3-lithio species, which could then be quenched with an electrophile. Subsequent acidic workup would deprotect the acetal to regenerate the aldehyde, affording a 3-substituted-4-(5-fluoropyridin-2-yl)benzaldehyde derivative.

This compound is a biaryl system, and its chemical properties are influenced by the degree of rotation around the C-C single bond connecting the phenyl and pyridine rings. Due to steric hindrance between the ortho hydrogens on both rings, 2-phenylpyridine and related systems are not planar in their ground state. researchgate.net

Computational studies on the parent 2-phenylpyridine molecule have shown that the rings are twisted with respect to one another, with a calculated dihedral angle of approximately 21 degrees. researchgate.net This is roughly half the twist angle observed in biphenyl, indicating a degree of conformational locking. This non-planar conformation has two critical consequences for reactivity:

Electronic Effects: The twist reduces the overlap between the π-orbitals of the two rings. This partial interruption of π-conjugation diminishes the electronic communication between the moieties. As a result, the electron-withdrawing effect of the 5-fluoropyridin-2-yl ring on the phenyl ring is slightly attenuated compared to a hypothetical planar conformation.

Steric Effects: The fixed dihedral angle creates a specific three-dimensional structure that can sterically hinder the approach of reagents to the positions adjacent to the inter-ring bond (C-3 and C-5 on the phenyl ring; C-3 on the pyridine ring). This steric factor can influence the regioselectivity of reactions on both rings.

Recent ab initio studies on 2-phenylpyridine oligomers have further explored how different conformations (linear vs. helical) significantly impact the excited state properties, which is relevant for photochemical applications. nih.govacs.org For transformations in the ground state, the inherent twist angle is the most critical conformational parameter influencing reactivity.

ParameterValue (based on 2-phenylpyridine)Influence on Reactivity
Dihedral Angle ~21° researchgate.net• Reduces π-conjugation between rings. • Creates steric hindrance at ortho positions.
Rotational Barrier Moderate• Molecule exists as rapidly interconverting atropisomers at room temperature.

Synthetic Exploitation of 4 5 Fluoropyridin 2 Yl Benzaldehyde in Derivative Synthesis and Structure Activity Relationship Sar Studies

Derivatization at the Aldehyde Functionality

The aldehyde group of 4-(5-Fluoropyridin-2-yl)benzaldehyde is a prime site for a variety of chemical transformations, allowing for its conversion into a wide range of functional groups. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting derivatives.

Conversion to Carboxylic Acids, Esters, and Amides

The oxidation of the aldehyde functionality to a carboxylic acid is a fundamental transformation that opens the door to a plethora of further derivatizations. Standard oxidizing agents can be employed for this conversion, yielding 4-(5-Fluoropyridin-2-yl)benzoic acid. This carboxylic acid serves as a key intermediate for the synthesis of esters and amides through well-established coupling reactions.

The resulting 4-(5-Fluoropyridin-2-yl)benzoic acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic conditions or by using coupling agents. Similarly, the synthesis of amides is achieved by reacting the carboxylic acid with a diverse range of primary and secondary amines, often facilitated by peptide coupling reagents. These reactions introduce a variety of substituents, which can significantly influence the biological profile of the molecules.

Derivative TypeReactantGeneral Reaction Condition
Carboxylic AcidOxidizing Agent (e.g., KMnO4, CrO3)Standard oxidation conditions
EsterAlcohol, Acid catalyst or Coupling agentFischer esterification or modern coupling methods
AmideAmine, Coupling agent (e.g., DCC, HATU)Standard amide bond formation conditions

Formation of Alcohols, Amines, and Related Reduced/Aminated Products

Reduction of the aldehyde group provides access to the corresponding primary alcohol, (4-(5-Fluoropyridin-2-yl)phenyl)methanol. This transformation is typically accomplished using hydride reducing agents such as sodium borohydride.

Furthermore, the aldehyde can be converted into primary and secondary amines via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with ammonia or a primary/secondary amine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity. This method allows for the introduction of diverse amine functionalities, which are often crucial for biological activity.

Synthesis of Schiff Bases, Hydrazones, and Oximes

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically carried out by heating the aldehyde and amine in a suitable solvent, often with acid or base catalysis. The formation of the C=N double bond introduces conformational rigidity and provides opportunities for further functionalization.

Similarly, reaction with hydrazine and its derivatives yields hydrazones, while reaction with hydroxylamine produces oximes. These derivatives are valuable in their own right and can also serve as intermediates for the synthesis of other heterocyclic systems. The formation of these C=N containing compounds is a straightforward and high-yielding process.

Functionalization of the Pyridine (B92270) and Phenyl Rings

Introduction of Substituents via Directed Aromatic Substitution

Electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the phenyl ring. The existing substituents, the aldehyde group (a meta-director) and the 5-fluoropyridin-2-yl group (an ortho, para-director), will influence the regioselectivity of these reactions. The interplay of these directing effects can lead to a mixture of products, and reaction conditions must be carefully optimized to achieve the desired substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the fluoropyridine ring. The fluorine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of substituted pyridine derivatives.

RingReaction TypeDirecting Effect of Existing Groups
PhenylElectrophilic Aromatic SubstitutionAldehyde (meta), 5-Fluoropyridin-2-yl (ortho, para)
PyridineNucleophilic Aromatic SubstitutionFluorine at C5 is activated for displacement

Ring Annulation and Heterocycle Fusion Strategies

The versatile reactivity of the aldehyde and the aromatic rings can be exploited in ring-forming reactions to construct more complex polycyclic systems. For instance, the aldehyde can participate in condensation reactions with bifunctional nucleophiles to form new heterocyclic rings.

Furthermore, the existing pyridine and phenyl rings can serve as platforms for the construction of fused ring systems. This can be achieved through various strategies, including intramolecular cyclizations of appropriately functionalized derivatives or through cycloaddition reactions. These approaches lead to the synthesis of novel, rigid scaffolds with distinct three-dimensional shapes, which can be valuable for exploring new areas of chemical space in drug discovery.

Isosteric Replacements and Bioisosteric Modifications of the Core Structure

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modulating the physicochemical and pharmacological properties of a lead compound without causing significant changes to its chemical structure. In the context of this compound, these modifications can be systematically applied to its core structure to probe the chemical space and enhance biological activity.

The fluorine atom on the pyridine ring is a key site for bioisosteric modification. While fluorine itself is a bioisostere of a hydrogen atom, its high electronegativity can significantly alter the local electronic environment. Replacing the fluorine with other small, electron-withdrawing or electron-donating groups can provide valuable SAR insights. For instance, substitution with a hydroxyl, amino, or cyano group can introduce new hydrogen bonding capabilities or alter the pKa of the pyridine nitrogen.

The pyridine ring itself can be considered a bioisostere of a phenyl ring. Exploring this replacement could reveal the importance of the nitrogen atom for target binding or pharmacokinetic properties. Furthermore, other five- or six-membered heterocycles can be introduced to fine-tune the steric and electronic profile of the molecule.

The central benzaldehyde (B42025) unit also presents opportunities for isosteric modifications. The aldehyde group can be replaced with other functional groups of similar size and electronic character, such as a nitrile or a ketone. These changes can impact the reactivity and metabolic stability of the resulting derivatives.

Table 1: Potential Isosteric and Bioisosteric Modifications of this compound

Original MoietyIsosteric/Bioisosteric ReplacementRationale for Modification
5-Fluoro5-Chloro, 5-BromoInvestigate the effect of halogen size and electronegativity.
5-Fluoro5-Cyano, 5-TrifluoromethylExplore the impact of potent electron-withdrawing groups.
5-Fluoro5-Methoxy, 5-MethylAssess the influence of electron-donating groups.
Pyridine RingPhenyl RingEvaluate the necessity of the pyridine nitrogen for activity.
Pyridine RingThiophene, Furan, Pyrrole RingsProbe the effect of different heteroaromatic systems.
BenzaldehydeAcetophenoneIntroduce a methyl group to explore steric tolerance.
BenzaldehydeBenzonitrileReplace the reactive aldehyde with a more stable polar group.

Design and Synthesis of Compound Libraries for Academic Screening Initiatives

The amenability of the aldehyde functional group to a wide array of chemical transformations makes this compound an ideal starting point for the construction of diverse compound libraries for high-throughput screening in academic settings. These libraries are designed to cover a broad chemical space to maximize the chances of identifying novel hit compounds against various biological targets.

A common strategy for library synthesis is parallel synthesis, where a common intermediate is reacted with a diverse set of building blocks. For this compound, this can be achieved through reactions such as reductive amination, Wittig olefination, and condensation reactions.

Reductive Amination: The reaction of this compound with a library of primary and secondary amines, followed by reduction, can rapidly generate a large collection of substituted benzylamine derivatives. This approach allows for the introduction of a wide range of functionalities, including basic amines, which can be crucial for interacting with acidic residues in protein binding sites.

Wittig Olefination: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, enable the conversion of the aldehyde to a variety of alkenes. By using a diverse set of phosphonium ylides or phosphonate carbanions, libraries of stilbene-like compounds with varying substituents on the newly formed double bond can be synthesized.

Condensation Reactions: Condensation of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in Knoevenagel condensations, or with hydrazines and hydroxylamines to form hydrazones and oximes, respectively, provides access to a rich diversity of chemical scaffolds.

The design of these libraries often incorporates principles of drug-likeness, such as Lipinski's Rule of Five, to ensure that the synthesized compounds have favorable physicochemical properties for potential development as therapeutic agents. nih.gov Academic screening initiatives benefit from such libraries by gaining access to novel chemical matter for exploring new biological pathways and identifying starting points for drug discovery programs. nih.gov

Table 2: Exemplary Reactions for Compound Library Synthesis from this compound

Reaction TypeReagentsResulting Scaffold
Reductive AminationDiverse primary and secondary amines, NaBH(OAc)₃N-Substituted benzylamines
Wittig ReactionVarious substituted phosphonium ylidesSubstituted stilbenes
Knoevenagel CondensationMalononitrile, Ethyl cyanoacetateα,β-Unsaturated carbonyl compounds
Hydrazone FormationSubstituted hydrazinesN-Substituted hydrazones
Oxime FormationHydroxylamine, Substituted hydroxylaminesN-Substituted oximes

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 5 Fluoropyridin 2 Yl Benzaldehyde and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹⁵N)

A multi-nuclear NMR approach provides a complete picture of the molecular framework.

¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling constants (J), and integration values, which correspond to the number of protons in a given environment. For 4-(5-Fluoropyridin-2-yl)benzaldehyde, one would expect to observe signals for the aldehydic proton and the aromatic protons on both the benzaldehyde (B42025) and fluoropyridine rings. The coupling patterns would be crucial in assigning the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum would show distinct signals for the aldehydic carbonyl carbon, the aromatic carbons, and the carbon atoms bonded to fluorine and nitrogen, which would exhibit characteristic chemical shifts. For example, the aldehydic carbon would appear significantly downfield.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive technique for its characterization. nist.gov It provides information on the chemical environment of the fluorine atom. The spectrum for this compound would be expected to show a single resonance for the fluorine atom on the pyridine (B92270) ring, with coupling to adjacent protons. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the ¹⁵N signal would be influenced by the substituent effects on the pyridine ring.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
¹H (CHO)9.5 - 10.5s-
¹H (Aromatic)7.0 - 9.0m-
¹³C (C=O)190 - 200s-
¹³C (Aromatic)110 - 170m-
¹⁹F-100 to -140m-

Note: This table is predictive and not based on experimental data for this compound.

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. docbrown.infovscht.cz For this compound, COSY would be used to trace the connectivity of the protons within the benzaldehyde and fluoropyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. docbrown.infovscht.cz This allows for the direct assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). docbrown.infovscht.cz This is particularly useful for identifying connectivity to quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the correlation between the aldehydic proton and the carbons of the benzaldehyde ring would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This provides information about the three-dimensional structure and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. By analyzing the fragmentation pattern, the connectivity of the molecule can be confirmed. Common fragmentation pathways for this molecule might involve the loss of the formyl group (-CHO), the fluorine atom, or cleavage of the bond between the two aromatic rings.

Interactive Data Table: Expected HRMS Data

IonCalculated m/zObserved m/zFragmentation Pathway
[M+H]⁺202.0668-Parent ion
[M-CHO]⁺172.0617-Loss of formyl radical
[C₁₁H₈FN]⁺185.0641-Loss of H and CO
[C₆H₅O]⁺93.0340-Cleavage of the phenyl-pyridine bond
[C₅H₄FN]⁺97.0355-Cleavage of the phenyl-pyridine bond

Note: This table presents theoretical values and potential fragmentation patterns. Experimental data is required for confirmation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites vibrational modes such as stretching and bending. For this compound, characteristic absorption bands would be expected for the aldehyde C-H stretch (around 2700-2900 cm⁻¹), the strong carbonyl (C=O) stretch (around 1680-1710 cm⁻¹), C-F stretching, and various C=C and C=N stretching vibrations from the aromatic rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the FTIR data, providing information on the aromatic ring vibrations and other key functional groups.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
Aldehyde C-H2700 - 29002700 - 2900Stretch
Carbonyl C=O1680 - 17101680 - 1710Stretch
Aromatic C=C1450 - 16001450 - 1600Stretch
C-F1000 - 14001000 - 1400Stretch
Pyridine Ring1400 - 16001400 - 1600Ring Vibrations

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Spectroscopic Characterization

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic rings and the carbonyl group.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the emission spectrum, quantum yield, and lifetime are important characteristics. The fluorescence properties of this compound would depend on its molecular rigidity and the nature of its excited states.

Interactive Data Table: Electronic Spectroscopy Parameters

ParameterWavelength (nm)Molar Absorptivity (ε)Quantum Yield (Φ)
Absorption Maximum (λmax)---
Emission Maximum (λem)---

Note: This table is a template; experimental measurements are needed to determine these values.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide:

Molecular Structure: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice.

Intermolecular Interactions: Details of non-covalent interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces that stabilize the crystal structure. For instance, interactions involving the fluorine atom, the nitrogen atom, and the aldehyde group would be of particular interest.

Interactive Data Table: Crystallographic Data

ParameterValue
Crystal System-
Space Group-
Unit Cell Dimensions-
Bond Lengths (Å)-
Bond Angles (°)-
Torsion Angles (°)-

Note: This table can only be completed upon successful growth of a single crystal and subsequent X-ray diffraction analysis.

Computational Chemistry and Theoretical Modeling of 4 5 Fluoropyridin 2 Yl Benzaldehyde

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to the computational study of molecular systems. DFT has proven to be an effective framework for exploring chemical concepts and reactivity by calculating the electronic structure of a molecule. researchgate.net These calculations provide a static, time-independent picture of the molecule's properties.

The electronic behavior of a molecule is governed by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.commdpi.com A smaller gap suggests higher reactivity.

For 4-(5-Fluoropyridin-2-yl)benzaldehyde, the HOMO is expected to be distributed primarily across the π-systems of the benzaldehyde (B42025) and fluoropyridine rings, while the LUMO is likely concentrated on the electron-withdrawing benzaldehyde portion, particularly the carbonyl group. This distribution dictates the molecule's behavior in electronic transitions and chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for this compound This table presents hypothetical data based on typical DFT calculations for similar aromatic aldehydes.

Parameter Energy (eV) Implication
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -2.1 Electron-accepting capability

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the pyridine (B92270) and benzene (B151609) rings. Conformational analysis involves calculating the molecule's energy as this dihedral angle is systematically varied, producing a potential energy landscape. nih.gov This analysis identifies the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations.

For this molecule, a key question is the degree of planarity. A fully planar conformation would maximize π-orbital overlap between the rings, but may be disfavored due to steric hindrance between hydrogen atoms on adjacent rings. DFT calculations can precisely determine the equilibrium dihedral angle and the energy penalty for twisting away from this minimum. rsc.orgnih.gov

Table 2: Example of Conformational Energy Profile for this compound This table illustrates hypothetical relative energies for different dihedral angles between the aromatic rings.

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 1.5 Planar (Sterically hindered)
30 0.0 Twisted (Energy Minimum)
60 2.0 Highly Twisted

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. mdpi.com Various computational indices are used to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the equalization of bond lengths within the ring. A value of 1 indicates a fully aromatic system like benzene, while values near 0 suggest a non-aromatic system. dtu.dk

Para-Delocalization Index (PDI): This is an electronic index that measures electron sharing between atoms in a para-relationship within a six-membered ring. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic index calculates the magnetic shielding at the center of a ring. Large negative values are indicative of aromaticity.

For this compound, these indices would be calculated for both the benzene ring and the fluoropyridine ring to assess and compare their respective aromatic characters. The presence of the electronegative nitrogen and fluorine atoms is expected to reduce the aromaticity of the pyridine ring compared to the benzene ring.

Table 3: Hypothetical Aromaticity Indices for the Rings of this compound These values are illustrative and serve to compare the expected aromaticity of the two rings.

Ring HOMA PDI NICS(0) (ppm)
Benzene Ring 0.98 0.095 -9.5

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecule and its interactions with its environment over time. mdpi.com An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov

For this compound, an MD simulation in a solvent like water would reveal its conformational flexibility and how it interacts with surrounding water molecules. nih.gov Analysis of the simulation can yield Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. researchgate.net RDFs would likely show a high probability of finding water molecules near the polar aldehyde oxygen, the pyridine nitrogen, and the fluorine atom, indicating these are key sites for hydrogen bonding and solvent interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of quantum chemistry is the prediction of spectroscopic properties, which can then be compared with experimental results to validate the accuracy of the computational model. mdpi.com

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the molecule's normal modes. The calculated frequency for the C=O stretch of the aldehyde group, for instance, could be compared directly to an experimental FT-IR spectrum.

NMR Spectroscopy: It is also possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for atoms like ¹H, ¹³C, and ¹⁹F. mdpi.com Comparing these predicted shifts with experimental NMR data provides a rigorous test of the calculated electronic structure.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table shows representative data for key stretching frequencies.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aldehyde C=O Stretch 1715 1702
Aromatic C=C Stretch 1605 1595

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Conceptual DFT provides a framework for predicting molecular reactivity using various descriptors derived from the electronic structure. mdpi.com

Local Reactivity Descriptors: To identify the most reactive sites within the molecule, local descriptors are used. The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. mdpi.com Fukui functions provide a more quantitative measure, indicating the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

For this compound, the MEP would show a negative potential around the aldehyde oxygen and a positive potential around the aldehyde carbon. Fukui function analysis would likely confirm the aldehyde carbon as a primary site for nucleophilic attack.

Applications of 4 5 Fluoropyridin 2 Yl Benzaldehyde in Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Molecule Synthesis

In the field of organic synthesis, aldehydes are fundamental precursors due to their ability to participate in numerous bond-forming reactions. sigmaaldrich.com The presence of both an aldehyde and a fluorinated heteroaromatic ring system in 4-(5-Fluoropyridin-2-yl)benzaldehyde makes it an attractive starting material for constructing intricate molecular architectures. sigmaaldrich.com

The aldehyde functional group is a cornerstone in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals and biologically active molecules. oiccpress.com Benzaldehyde (B42025) and its derivatives are key components in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form complex products.

One prominent example is the Biginelli reaction, where an aldehyde, a β-ketoester, and urea (or thiourea) condense to form dihydropyrimidinones or dihydropyrimidinethiones. beilstein-journals.org These scaffolds are of significant interest due to their wide range of biological activities, including antiviral and anticancer properties. beilstein-journals.org By employing this compound in such reactions, chemists can readily introduce a fluoropyridinyl substituent into the final heterocyclic product, a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.

Furthermore, the aldehyde can be used to synthesize various other heterocyclic systems, such as pyrazolopyridines and oxazines, through condensation and cyclization reactions with appropriate reaction partners. oiccpress.comnih.gov The versatility of the aldehyde group allows for its incorporation into a wide array of synthetic routes aimed at producing novel heterocyclic libraries for drug discovery and chemical biology.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aldehyde Precursors

Heterocyclic Scaffold General Reaction Type Key Reactants (with Aldehyde)
Dihydropyrimidinones Biginelli Reaction Aldehyde, β-Ketoester, Urea
Pyrazolopyridines Condensation/Cyclization Aldehyde, Aminopyrazole, Active Methylene Compound
Thiazolopyrimidines Post-condensation Modification Aldehyde-derived intermediate, Thiol-containing reagent
Oxazines Multi-component Condensation Aldehyde, Ammonia, Benzoic Acid, Resorcinol
Fused Pyrimidines Cyclocondensation Aldehyde-derived intermediate, Acetylacetone

Intermediate in Total Synthesis of Complex Natural Products

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. nih.govnih.gov Success in this field often relies on the availability of complex and functionalized building blocks that can be strategically assembled to construct the target molecule. uni-bayreuth.describd.comresearchgate.net

While specific examples of the use of this compound in the completed total synthesis of a natural product are not prominently documented, its structure is highly relevant. Molecules that contain both aromatic and heteroaromatic components are common intermediates in the synthesis of alkaloids and polyketides. uni-bayreuth.de The fluoropyridine unit is a bioisostere of other aromatic systems and its inclusion can lead to analogues of natural products with potentially improved pharmacological properties. beilstein-journals.orgnih.gov Therefore, this compound serves as a valuable, specialized intermediate for the synthesis of complex, biologically active molecules and their analogues, particularly where a fluorinated pyridine (B92270) moiety is a desired structural feature for modulating biological activity. nih.govnih.gov

Ligand Design and Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound is a Lewis basic site capable of coordinating to metal ions. This property, combined with the reactivity of the aldehyde group, makes the compound an excellent platform for designing ligands for various applications in coordination chemistry and catalysis. uni-wuerzburg.deethz.ch

Simple pyridine-based ligands can bind to a metal center, but the creation of chelating ligands, which bind to a metal through two or more donor atoms, often leads to more stable and catalytically active metal complexes. nih.govresearchgate.net The aldehyde group of this compound provides a chemical handle for elaboration into a multidentate ligand.

For example, the aldehyde can undergo a condensation reaction with an amine to form an imine (a Schiff base). If the amine reactant contains another donor group (such as another pyridine, an amine, or a phosphine), the resulting Schiff base becomes a bidentate or tridentate chelating ligand. researchgate.net Such ligands can stabilize various transition metals (e.g., palladium, rhodium, platinum), and the resulting complexes are often explored as catalysts for a range of organic transformations, including hydrogenation, cross-coupling reactions, and olefin oligomerization. nih.govresearchgate.net The fluorine substituent on the pyridine ring can fine-tune the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity of the complex.

Table 2: Potential Catalytic Applications of Metal Complexes with Pyridine-Based Ligands

Metal Ligand Type Potential Catalytic Application
Palladium(II) P,N-Chelating Ethylene Polymerization, CO/Ethylene Co-polymerization
Rhodium(I) P,N-Chelating Asymmetric Hydrogenation, Hydroformylation
Platinum(II) N,N-Chelating Hydrosilylation, Cytotoxic Agent Research
Nickel(II) P,N-Chelating Olefin Oligomerization (e.g., Ethylene to Butenes)

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). mdpi.comnih.gov These materials are of immense interest for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The synthesis of MOFs and CPs requires organic linkers that possess functional groups capable of binding to metal centers, most commonly carboxylates. mdpi.comnih.gov While this compound itself is not a typical linker, it is a direct precursor to one. The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-(5-Fluoropyridin-2-yl)benzoic acid. This transformed molecule possesses both a carboxylate group and a pyridine nitrogen, both of which can coordinate to metal nodes to form robust frameworks. rsc.org

Precursor for Functional Materials and Polymer Chemistry

The development of new materials with tailored properties is a major goal of modern chemistry. polytechnique.edu this compound can serve as a monomer or a precursor to monomers for the synthesis of functional polymers and materials.

The aldehyde group can participate in polymerization reactions or be used to modify existing polymers. For instance, it can react with di-amino compounds to form poly(azomethine)s or be used to cross-link polymers containing amino groups through the formation of dynamic Schiff base linkages. rsc.org This approach can be used to create pH-responsive luminescent nanoparticles or hydrogels.

The fluoropyridine moiety imparts specific characteristics to the resulting material. The high electronegativity of fluorine can enhance thermal stability and influence the electronic properties of conjugated polymers, which is relevant for applications in organic electronics such as organic light-emitting diodes (OLEDs) or electrochromic devices. mdpi.commdpi.com The incorporation of this polar heterocyclic unit can also affect the solubility and processing characteristics of the polymer. Thus, this compound is a precursor for creating specialized polymers where the combination of aldehyde reactivity and the properties of the fluoropyridine ring leads to advanced functional materials. polytechnique.edursc.org

Monomer in the Development of Novel Polymeric Materials

There is no available research detailing the use of this compound as a monomer in polymerization reactions. The aldehyde functional group suggests potential for polycondensation reactions, for instance with diamines to form poly(azomethine)s or Schiff base polymers. The fluorine and pyridine moieties could theoretically impart specific properties such as thermal stability, solubility, and unique electronic characteristics to a resulting polymer. However, without experimental data from published studies, any discussion of its role as a monomer remains speculative.

Building Block for Photoactive and Optoelectronic Materials

Similarly, no specific instances of this compound being utilized as a building block for photoactive or optoelectronic materials have been found in the surveyed literature. The conjugated system formed by the pyridine and benzene (B151609) rings suggests that derivatives of this compound could possess interesting photophysical properties. The electron-withdrawing nature of the fluoropyridine unit could be exploited in the design of donor-acceptor chromophores, which are crucial components in many organic electronic devices. Nevertheless, there are no concrete research findings to substantiate its application in this area.

Due to the lack of specific research on the applications of this compound, no data tables with research findings can be generated.

Mechanistic Investigations of Chemical Processes Involving 4 5 Fluoropyridin 2 Yl Benzaldehyde

Elucidation of Reaction Mechanisms and Transition States

Understanding the stepwise sequence of elementary reactions, including the characterization of intermediates and transition states, is key to controlling reaction outcomes.

The aldehyde functional group in 4-(5-Fluoropyridin-2-yl)benzaldehyde is a primary site for a variety of chemical transformations. The general mechanism for many of these reactions involves nucleophilic addition to the electrophilic carbonyl carbon. acs.org This initial addition breaks the carbon-oxygen π-bond, leading to a tetrahedral intermediate. acs.orgresearchgate.net Subsequent steps are dependent on the nature of the nucleophile and the reaction conditions.

A common reaction of aldehydes is their reduction to the corresponding alcohol. While specific studies on this compound are not prevalent, the mechanism can be inferred from general knowledge. For instance, reduction with a hydride reagent like sodium borohydride (NaBH₄) would proceed via the nucleophilic attack of the hydride ion on the carbonyl carbon to form an alkoxide intermediate. This is then followed by protonation during an acidic workup to yield the corresponding alcohol, 4-(5-fluoropyridin-2-yl)benzyl alcohol. acs.org

Another significant reaction pathway is the formation of imines through reaction with primary amines. This proceeds through a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the imine.

The fluorine atom on the pyridine (B92270) ring of this compound can influence the reactivity of the molecule in several ways. The strong electron-withdrawing nature of fluorine can affect the electron density of the pyridine ring, influencing its participation in reactions.

In the context of cross-coupling reactions, the fluorine atom can play a role in directing ortho-metalation or influencing the reactivity of adjacent C-H bonds. Furthermore, the pyridine nitrogen itself is a key functional group. Its Lewis basicity allows it to coordinate to metal catalysts, which can be a crucial step in many catalytic cycles. yonedalabs.com However, this coordination can also sometimes inhibit the catalyst. yonedalabs.com The interplay between the electronic effects of the fluorine substituent and the coordinating ability of the pyridine nitrogen is a complex area of study in the reactions of such compounds.

This compound is a biaryl compound, and its synthesis often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling, which would be applicable to the synthesis of this compound, involves a palladium catalyst and can be broken down into three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 2-bromo-5-fluoropyridine) to form a Pd(II) complex. This is often the rate-determining step. researchgate.net

Transmetalation: The organoboron compound (e.g., 4-formylphenylboronic acid) reacts with the Pd(II) complex, typically in the presence of a base, to transfer the organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the C-C bond of the final product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency of this cycle can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent.

Kinetic Studies and Reaction Rate Determination

For instance, in the Suzuki-Miyaura coupling to synthesize this compound, the rate of reaction would be expected to follow a complex rate law dependent on the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base. The reaction rate is also highly dependent on temperature, with higher temperatures generally leading to faster rates. researchgate.net

The following table illustrates the hypothetical effect of reactant concentration on the initial rate of formation of this compound in a Suzuki-Miyaura reaction, based on general kinetic principles of such cross-couplings.

Experiment[2-bromo-5-fluoropyridine] (M)[4-formylphenylboronic acid] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.10.10.001r
20.20.10.0012r
30.10.20.001r
40.10.10.0022r

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. wikipedia.org By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the position of the labeled atom in the products can be determined, providing insight into bond-breaking and bond-forming steps. wikipedia.org

For example, in the synthesis of this compound, one could use ¹³C-labeled 4-formylphenylboronic acid. Analysis of the resulting product by mass spectrometry or ¹³C NMR would confirm that the formyl group remains attached to the phenyl ring that was originally part of the boronic acid, as expected from the Suzuki-Miyaura mechanism. Similarly, labeling the aldehyde's formyl proton with deuterium could be used to study its reactivity in subsequent reactions. The use of ¹¹C, a positron-emitting isotope, has been explored for the rapid synthesis of radiolabeled aldehydes for applications in Positron Emission Tomography (PET). acs.orgresearchgate.net

Influence of Solvent, Temperature, and Catalysts on Reaction Selectivity and Mechanism

The choice of solvent, temperature, and catalyst can have a profound impact on the selectivity and mechanism of a reaction.

Solvent: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov In cross-coupling reactions, a mixture of an organic solvent and water is often used. yonedalabs.com The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and can play a role in activating the boronic acid. yonedalabs.com The polarity of the solvent can be particularly important; for example, polar aprotic solvents like DMF or acetonitrile have been shown to affect the selectivity in some palladium-catalyzed couplings. nih.gov The quality of the solvent is also critical, as impurities can poison the catalyst. hes-so.chheia-fr.ch

Temperature: Temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. researchgate.net However, temperature can also influence selectivity. In some cases, lower temperatures may favor the formation of a desired product by minimizing side reactions that have higher activation energies. For cross-coupling reactions, temperatures are often elevated to overcome the activation barrier for oxidative addition. rsc.org

Catalysts: The choice of catalyst is paramount in controlling the outcome of a reaction. In palladium-catalyzed cross-coupling reactions, the nature of the ligand attached to the palladium center can significantly influence the catalyst's activity and selectivity. Different ligands can alter the steric and electronic environment around the metal, affecting the rates of the individual steps in the catalytic cycle. For the synthesis of bi-heterocyclic compounds, specific ligands have been developed to overcome challenges such as catalyst inhibition by the heterocyclic substrates. rsc.org While palladium is a common catalyst, other metals like cobalt have also been explored for cross-coupling reactions. researchgate.net

The following table summarizes the general influence of these parameters on a hypothetical Suzuki-Miyaura synthesis of this compound.

ParameterGeneral Influence on Suzuki-Miyaura Coupling
Solvent Affects solubility of reactants and base, can influence catalyst activity and selectivity. Biphasic systems (e.g., Toluene/Water) are common. yonedalabs.com
Temperature Higher temperatures generally increase the reaction rate but may decrease selectivity. Typical ranges are from 80-150 °C. researchgate.netrsc.org
Catalyst The choice of palladium source and ligand is crucial for yield and selectivity. Phosphine-based ligands are common. nih.gov
Base Essential for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). yonedalabs.com

Emerging Research Frontiers and Future Directions for 4 5 Fluoropyridin 2 Yl Benzaldehyde

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning and artificial intelligence (AI) in chemistry is a rapidly expanding field, offering powerful tools for predicting molecular properties, reaction outcomes, and potential biological activities. For a novel compound like 4-(5-Fluoropyridin-2-yl)benzaldehyde, where experimental data is scarce, predictive chemistry could play a pivotal role in charting its research trajectory.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning models, trained on large datasets of known molecules, could be employed to predict a range of properties for this compound. These predictions could provide initial insights into its potential utility and guide experimental efforts.

Predicted PropertyPotential Significance
SolubilityCrucial for formulation in potential pharmaceutical applications.
Lipophilicity (LogP)Influences absorption, distribution, metabolism, and excretion (ADME) properties.
BioavailabilityPredicts the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Potential ToxicityEarly-stage assessment of potential adverse effects.
Binding Affinity to Biological TargetsIdentification of potential therapeutic applications.

Hypothetical Research Directions:

Development of quantitative structure-activity relationship (QSAR) models for a series of analogous fluorinated pyridine (B92270) derivatives to predict the biological activity of this compound.

Utilization of generative AI models to propose novel derivatives with optimized properties based on the core structure of this compound.

Exploration of Unprecedented Reactivity and Novel Transformations

The unique electronic properties arising from the combination of the electron-withdrawing fluorine atom and the pyridine ring, coupled with the reactive aldehyde functionality, suggest that this compound could exhibit interesting and potentially novel reactivity.

Potential Areas of Reactivity Exploration:

Nucleophilic Addition Reactions: The aldehyde group is susceptible to attack by nucleophiles, opening avenues for the synthesis of a wide array of derivatives, including alcohols, amines, and cyanohydrins. The electronic influence of the fluoropyridyl group could modulate the reactivity of the aldehyde.

Condensation Reactions: Reactions with amines, hydrazines, and other nucleophiles could lead to the formation of imines, hydrazones, and other heterocyclic systems, which are prevalent in medicinal chemistry.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine and benzene (B151609) rings could potentially participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Hypothetical Reaction Schemes:

Reaction TypePotential ReagentsPotential Products
Reductive AminationAmine, Reducing Agent (e.g., NaBH(OAc)₃)Secondary or Tertiary Amines
Wittig ReactionPhosphonium YlideAlkenes
Knoevenagel CondensationActive Methylene Compound, Baseα,β-Unsaturated Carbonyl Compounds

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly important in modern organic synthesis. The development of sustainable and atom-economical routes to this compound and its derivatives would be a key area of future research.

Potential Green Chemistry Approaches:

Catalytic C-H Activation: Direct functionalization of C-H bonds would avoid the need for pre-functionalized starting materials, reducing waste and improving atom economy.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂.

Advanced Material Science Applications at the Nanoscale

The incorporation of fluorinated and nitrogen-containing aromatic compounds into materials can impart unique optical, electronic, and self-assembly properties. While no specific applications of this compound in this area have been reported, its structure suggests several potential avenues for exploration at the nanoscale.

Potential Nanoscale Applications:

Organic Light-Emitting Diodes (OLEDs): The fluoropyridyl group could influence the electronic properties and charge-transport characteristics of organic semiconductors.

Sensors: The aldehyde functionality could be used to anchor the molecule to surfaces or to react with specific analytes, forming the basis for chemical sensors.

Self-Assembled Monolayers (SAMs): The aromatic rings could facilitate π-π stacking interactions, leading to the formation of ordered structures on surfaces.

Interdisciplinary Research with Other Scientific Domains

The versatile structure of this compound makes it a candidate for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.

Potential Interdisciplinary Research Areas:

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The fluoropyridine motif is present in several approved drugs.

Chemical Biology: Development of chemical probes to study biological processes. The aldehyde group can be used for bioconjugation.

Supramolecular Chemistry: Design of complex, self-assembling systems with unique functions.

Q & A

Q. What are the key synthetic strategies for preparing 4-(5-Fluoropyridin-2-yl)benzaldehyde, and what are their advantages/limitations?

Common methods include Suzuki-Miyaura cross-coupling between 5-fluoropyridin-2-ylboronic acid and 4-bromobenzaldehyde. This approach offers regioselectivity but requires palladium catalysts and optimized conditions to prevent dehalogenation. Alternative methods, such as direct formylation of 4-(5-fluoropyridin-2-yl)benzene derivatives, may face substrate compatibility issues. Reaction progress should be monitored via TLC or HPLC, with final characterization using NMR and mass spectrometry .

Q. What advanced spectroscopic techniques confirm the structure of this compound?

  • High-resolution mass spectrometry (HRMS) validates the molecular formula.
  • ¹H/¹³C NMR identifies proton and carbon environments.
  • 19F NMR confirms fluorine substitution patterns.
  • X-ray crystallography provides definitive structural proof, as seen in related fluoropyridinyl benzaldehyde derivatives .

Q. How can researchers mitigate purification challenges for this compound?

Use silica gel chromatography with hexane/EtOAc gradients or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phases). Recrystallization from ethanol/water mixtures improves purity, with NMR monitoring for residual solvents or precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF, THF). Maintain temperatures at 80–100°C to enhance coupling efficiency without degrading functional groups. Implement inert atmospheres (N₂/Ar) and degas solvents to reduce oxidative byproducts. Use LC-MS at intermediate stages to detect side reactions early .

Q. How should discrepancies in reported melting points or spectral data be addressed?

Reproduce synthesis/purification steps from conflicting studies. Perform differential scanning calorimetry (DSC) to assess polymorphism. Collaborate with independent labs to validate findings using standardized protocols, such as HPLC purity checks (≥95%) and controlled recrystallization conditions .

Q. What methodologies evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies under heat (40–60°C), humidity (75% RH), and light (per ICH Q1B guidelines). Analyze degradation via HPLC and LC-MS to identify pathways (e.g., aldehyde oxidation). For long-term storage, use inert atmospheres at -20°C .

Q. How can computational models quantify the electronic effects of the 5-fluoropyridin-2-yl group?

Apply density functional theory (DFT) (B3LYP/6-31G*) to map electron density, Fukui indices, and HOMO-LUMO gaps. Compare with non-fluorinated analogs to isolate fluorine’s impact. Validate models against experimental UV-Vis and cyclic voltammetry data .

Q. What experimental approaches elucidate its role in modulating biological targets?

  • Molecular docking predicts binding modes against protein databases (PDB).
  • Surface plasmon resonance (SPR) measures binding affinity.
  • X-ray co-crystallography resolves ligand-target complexes.
  • Cell-based assays (e.g., luciferase reporters) assess functional activity. Include control compounds to benchmark potency .

Methodological Notes

  • Spectral Validation : Cross-reference 19F NMR and X-ray data with NIST standards to ensure accuracy .
  • Quality Control : Certificates of Analysis (CoA) should detail purity, residual solvents, and storage conditions .
  • Data Reproducibility : Document reaction parameters (catalyst loading, solvent ratios) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.